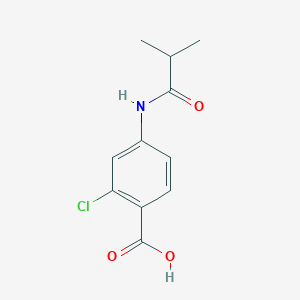

2-Chloro-4-(isobutyrylamino)benzoic acid

説明

2-Chloro-4-(isobutyrylamino)benzoic acid is a substituted benzoic acid derivative characterized by a chlorine atom at the 2-position and an isobutyrylamino group (-NHCOC(CH₃)₂) at the 4-position of the aromatic ring. This compound is structurally designed to combine the electron-withdrawing effects of chlorine with the steric and electronic properties of the isobutyryl amide group, which may influence its reactivity, solubility, and biological activity.

特性

分子式 |

C11H12ClNO3 |

|---|---|

分子量 |

241.67 g/mol |

IUPAC名 |

2-chloro-4-(2-methylpropanoylamino)benzoic acid |

InChI |

InChI=1S/C11H12ClNO3/c1-6(2)10(14)13-7-3-4-8(11(15)16)9(12)5-7/h3-6H,1-2H3,(H,13,14)(H,15,16) |

InChIキー |

DSAFHBCPJDIRLC-UHFFFAOYSA-N |

正規SMILES |

CC(C)C(=O)NC1=CC(=C(C=C1)C(=O)O)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The table below compares key physicochemical properties of 2-Chloro-4-(isobutyrylamino)benzoic acid with structurally related benzoic acid derivatives:

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Melting Point (°C) | Solubility (DMSO/Methanol) | Key Applications |

|---|---|---|---|---|---|---|

| 2-Chloro-4-(isobutyrylamino)benzoic acid | C₁₁H₁₂ClNO₃ | 241.67 | Cl (2), NHCOC(CH₃)₂ (4) | Not reported | Not reported | Pharmaceutical intermediates |

| 3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid | C₁₄H₈ClF₃O₃ | 316.66 | Cl (2), CF₃ (4), OPh (3) | Not reported | Soluble in organic solvents | Intermediate for acifluorfen |

| 2-Chloro-4-(4-cyanophenyl)benzoic acid | C₁₄H₈ClNO₂ | 265.67 | Cl (2), 4-cyanophenyl (4) | >99% purity | Slight solubility | Medicinal chemistry |

| 2-Chloro-4-[(dimethylcarbamoyl)amino]benzoic acid | C₁₀H₁₁ClN₂O₃ | 242.66 | Cl (2), NHCOC(CH₃)₂ (4) | 181–183 | Slight in DMSO/methanol | Research chemicals |

| 2-Chloro-4-(3-trifluoromethoxyphenyl)benzoic acid | C₁₄H₈ClF₃O₃ | 316.66 | Cl (2), 3-CF₃OPh (4) | Not reported | Not reported | Agrochemical intermediates |

Key Observations :

- Electron-Withdrawing Groups: Compounds with trifluoromethyl (CF₃) or nitro groups (e.g., Lactofen ) exhibit enhanced stability and lipophilicity compared to the isobutyrylamino derivative, making them suitable for pesticidal applications.

- Amide vs.

- Solubility: Substituted phenyl groups (e.g., 4-cyanophenyl) reduce aqueous solubility but improve compatibility with organic synthesis protocols .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。